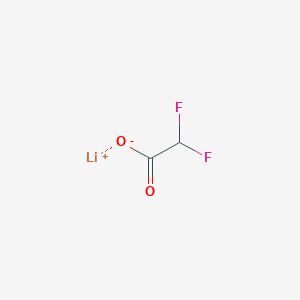

Lithium difluoroacetate

Description

Advanced Preparative Routes to Difluoroacetic Acid Precursors

The generation of difluoroacetic acid relies on several key chemical transformations, starting from halogenated precursors. These methods include halogen exchange, hydrolysis of acid derivatives, and other novel strategies.

A primary and effective method for synthesizing difluoroacetic acid is through a halogen exchange reaction, often referred to as a halex reaction. This process typically involves the substitution of chlorine atoms with fluorine atoms. One well-documented route starts with dichloroacetic acid.

In this reaction, dichloroacetic acid is treated with a fluorinating agent, such as potassium fluoride (B91410) (KF). The reaction is generally performed in water at elevated temperatures. For instance, dissolving potassium fluoride in water and adding dichloroacetic acid, followed by heating to 150°C for a short duration, can lead to a high conversion rate. Research has shown that this method can achieve a 100% conversion of dichloroacetic acid with a 94% yield of difluoroacetic acid. smolecule.com

Table 1: Halogen Exchange Synthesis of Difluoroacetic Acid

| Starting Material | Reagent | Solvent | Temperature | Time | Conversion | Yield |

| Dichloroacetic Acid | Potassium Fluoride (KF) | Water | 150°C | 6 min | 100% | 94% |

The hydrolysis of difluoroacetic acid derivatives, such as difluoroacetyl halides and esters, presents another significant synthetic pathway.

One approach involves the gas-phase reaction of dichloroacetyl chloride with hydrofluoric acid in the presence of a chromium-based catalyst to produce difluoroacetyl fluoride. smolecule.com This intermediate is then hydrolyzed to yield difluoroacetic acid. smolecule.com The hydrolysis step can be performed using water or an acidic solution, such as 30% by weight hydrochloric acid.

Another common method is the hydrolysis or transesterification of difluoroacetate (B1230586) esters, like ethyl difluoroacetate. A patented method describes the reaction of a difluoroacetic acid ester with an aliphatic carboxylic acid, such as formic acid or trifluoroacetic acid. orgsyn.org This transesterification reaction forms difluoroacetic acid and a new ester with a lower boiling point, which can be continuously removed by distillation to drive the reaction to completion. orgsyn.org Using this strategy, reacting ethyl difluoroacetate with trifluoroacetic acid at 85°C results in a quantitative conversion and a yield of over 99% for difluoroacetic acid. orgsyn.orgorgsyn.org

Table 2: Transesterification-Hydrolysis for Difluoroacetic Acid Synthesis

| Starting Ester | Reagent | Temperature | Conversion | Purity | Yield |

| Ethyl Difluoroacetate | Trifluoroacetic Acid | 85°C | 100% | 99.5% | >99% |

| Ethyl Difluoroacetate | Formic Acid & H₂SO₄ (cat.) | 70°C | 100% | >98% | 95% |

Beyond halogen exchange and hydrolysis, other innovative methods have been developed for the production of difluoroacetic acid.

One alternative involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate. nih.gov Another route starts from 2,4,6-tris(difluoromethyl)-s-triazine. This compound is heated with water in the presence of a catalyst like sodium hydroxide (B78521). Following the reaction, the mixture is acidified and extracted with ether to isolate the difluoroacetic acid. smolecule.com

A further strategy is the reaction of a 1-alkoxy-1,1,2,2-tetrafluoroethane in the gas phase over a metal oxide catalyst, such as alumina, to form difluoroacetic acid fluoride, which can then be hydrolyzed. researchgate.net

Targeted Synthesis of Lithium Difluoroacetate

Once difluoroacetic acid is obtained, it can be converted into its lithium salt, this compound. This is typically achieved through direct salt formation, which is the most straightforward and common method.

While condensation reactions are not a direct route to synthesizing the simple salt this compound, the precursor esters are crucial intermediates. Saponification, a type of hydrolysis reaction, of esters like ethyl difluoroacetate using a lithium base is a viable pathway. Reacting ethyl difluoroacetate with lithium hydroxide in a solvent mixture such as tetrahydrofuran (B95107) and water would yield this compound and ethanol. lookchem.com This method is analogous to the synthesis of other carboxylate salts from their esters.

Furthermore, ethyl difluoroacetate is used in Claisen condensation reactions with a strong base to form more complex molecules. For example, reacting ethyl difluoroacetate with ethyl acetate (B1210297) in the presence of sodium ethoxide yields ethyl 4,4-difluoroacetoacetate. googleapis.com While this does not produce this compound directly, it highlights the reactivity of the ester precursor.

The most direct and efficient method for preparing this compound is the acid-base neutralization reaction between difluoroacetic acid and a lithium-containing base. Suitable bases include lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃).

The reaction of difluoroacetic acid with lithium hydroxide in an aqueous solution is an exothermic process that yields this compound and water. smolecule.com

Reaction: CHF₂COOH + LiOH → Li[CHF₂COO] + H₂O

Similarly, reacting difluoroacetic acid with lithium carbonate results in the formation of this compound, water, and carbon dioxide gas.

Reaction: 2 CHF₂COOH + Li₂CO₃ → 2 Li[CHF₂COO] + H₂O + CO₂

These neutralization reactions are typically high-yielding and produce a product of high purity after removal of the solvent. This method is analogous to the well-established synthesis of other alkali metal salts of fluoroacetic acids, such as sodium chlorodifluoroacetate from its corresponding acid and sodium hydroxide. orgsyn.org

Crystallographic Studies and Structural Elucidation of this compound Derivatives (e.g., Lithium Ethyl 4,4-Difluoro-3-Oxybutenoate)

The precise three-dimensional arrangement of atoms in this compound derivatives is fundamental to understanding their chemical reactivity and physical properties. Structural elucidation is primarily achieved through single-crystal X-ray diffraction, a powerful technique that provides detailed information on bond lengths, bond angles, and crystal packing. While specific crystallographic data for lithium ethyl 4,4-difluoro-3-oxybutenoate is not extensively detailed in available literature, analysis of related lithium-containing organic salts and derivatives provides significant insight into the structural characteristics that can be expected.

Studies on various lithium salts reveal common structural motifs. For instance, the crystal structure of lithium 3α-(α-d-glucopyranosyl)-5β-cholan-24-oate, a lithium salt of a glucosyl derivative, shows the lithium ion (Li+) coordinated in a distorted tetrahedral geometry. nih.gov In this structure, the Li+ cation is bonded to three hydroxyl groups from different glucose residues and also interacts electrostatically with a carboxylate ion. nih.gov The measured Li+–oxygen bond distances are consistent with the sum of the ionic radius of lithium and the van der Waals radius of oxygen, indicating stable coordination. nih.gov

The table below summarizes typical parameters obtained from crystallographic studies of related lithium compounds, illustrating the type of data generated during structural elucidation.

Table 1: Representative Crystallographic Data for Lithium-Containing Organic Compounds

| Parameter | Example Compound 1: Lithium 3α-(α-d-glucopyranosyl)-5β-cholan-24-oate nih.gov | Example Compound 2: Ba₂LiAlGe₂ mdpi.com |

|---|---|---|

| Crystal System | Orthorhombic | Tetragonal |

| Space Group | P2₁2₁2₁ | P4/nmm |

| Coordination Geometry of Li+ | Distorted Tetrahedron | Disordered with Al atoms |

| Key Interactions | Coordinated to hydroxyl groups and a carboxylate ion. nih.gov | Part of the Al/Li framework. |

| Structural Features | Forms monolayers with hydrophobic interiors and hydrophilic edges. nih.gov | PbFCl structure type. mdpi.com |

Sustainable and Scalable Production Approaches for Difluoroacetate Compounds

The increasing industrial demand for difluoroacetate compounds, driven by their use in pharmaceuticals and agrochemicals, has placed a strong emphasis on developing sustainable and scalable production methods. pmarketresearch.comsolvay.com The goal is to create manufacturing processes that are not only economically viable but also environmentally responsible, minimizing waste and energy consumption. palmercruz.com

Key strategies in sustainable production include:

Green Chemistry Principles : The integration of green chemistry is a central theme, focusing on the use of less hazardous materials, reducing byproducts, and improving energy efficiency. pmarketresearch.com The demand for eco-friendly solvents and intermediates has surged as industries prioritize sustainability. pmarketresearch.com

Novel Catalysts and Reaction Conditions : Research is focused on discovering innovative catalysts that can improve reaction yields and selectivity under milder conditions. palmercruz.com These advancements contribute to cost reduction and facilitate environmentally friendly production on a large scale. palmercruz.com

Process Optimization : Advanced technologies like process automation and real-time monitoring are being adopted to streamline operations and optimize manufacturing parameters, ensuring consistent product quality. palmercruz.com

Supply Chain Resilience : To mitigate risks from geopolitical and global disruptions, companies are diversifying suppliers and exploring local sourcing options, which also aligns with sustainability goals by potentially reducing transportation-related emissions. pmarketresearch.com

Scalability is a critical factor for meeting market demand. Several synthetic methods have been developed and optimized for large-scale production of difluoroacetate esters and related compounds. Deoxofluorination of glyoxylates using reagents like Morph-DAST has been shown to be an effective method, allowing for the preparation of diazolyl α,α-difluoroacetates in high yields on a gram scale. researchgate.net Another scalable approach involves the radical addition of bromo-difluoroacetate derivatives to vinyl ethers, which has been successfully used for the multigram synthesis of important building blocks like 3,3-difluoro-GABA. researchgate.net The practicality of these methods for large-scale applications is a key area of development. enamine.net

Table 2: Comparison of Production Approaches for Difluoroacetate Compounds

| Approach | Description | Advantages | Key Focus Areas |

|---|---|---|---|

| Sustainable Manufacturing | Employs green chemistry principles to reduce environmental impact. palmercruz.com | Reduced waste, lower energy consumption, improved safety. palmercruz.com | Use of novel catalysts, renewable feedstocks, process automation. palmercruz.com |

| Scalable Synthesis | Focuses on adapting chemical routes for large-scale industrial production. | High throughput, cost-effectiveness, meets market demand. | Deoxofluorination, radical addition reactions, optimization of process parameters. researchgate.netresearchgate.net |

Chemoenzymatic and Biocatalytic Routes in Difluoroacetate Synthesis

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the versatility of chemical reactions, is a rapidly advancing field offering green and efficient pathways to complex molecules, including difluoroacetates. mdpi.com Biocatalysis, using purified enzymes or whole-cell systems, provides significant advantages such as high stereo- and regioselectivity, mild reaction conditions (pH, temperature), and reduced environmental impact compared to traditional chemical methods. nih.govrsc.org

The application of biocatalysts in synthesizing fluorinated compounds is particularly valuable. Enzymes can perform transformations on fluorinated substrates that are often challenging to achieve with conventional chemistry. Key enzymatic approaches include:

Kinetic Resolution : Lipases and esterases are widely used for the kinetic resolution of racemic mixtures, enabling the synthesis of enantiomerically pure fluorinated compounds. For example, lipase-catalyzed transesterification can effectively resolve racemic alcohols or esters. swissbiotech.org

Selective Transformations : Enzymes can selectively modify one functional group in a complex molecule while leaving others untouched. This "deprotectase" activity is useful in multi-step syntheses, where enzymes can remove protecting groups under mild conditions, avoiding the harsh reagents often required in chemical deprotection. rsc.orgrsc.org

Fluorination : The discovery of fluorinase enzymes, which can catalyze the formation of a carbon-fluorine bond, represents a significant breakthrough. A chemoenzymatic route using a fluorinase has been developed to produce [¹⁸F]-fluoroacetate from S-adenosyl-L-methionine (SAM) and [¹⁸F]-fluoride. rsc.org

These biocatalytic methods are being integrated into multi-step synthetic routes to produce valuable building blocks for the pharmaceutical and agrochemical industries. nih.gov The development of robust enzymes through protein engineering and the optimization of reaction conditions are expanding the scope and applicability of chemoenzymatic synthesis for difluoroacetate and related compounds. mdpi.com

Table 3: Overview of Biocatalytic Methods in Fluoro-Compound Synthesis

| Biocatalytic Strategy | Enzyme Class Example | Application | Benefit |

|---|---|---|---|

| Asymmetric Synthesis | Lipase, Esterase | Dynamic kinetic resolution of fluorinated precursors. mdpi.comswissbiotech.org | Access to enantiomerically pure compounds. mdpi.com |

| Selective Deprotection | Esterase (e.g., from Bacillus), Amidohydrolase | Removal of ester or amide protecting groups from complex molecules. rsc.orgrsc.org | High selectivity, mild conditions, avoids harsh chemical reagents. rsc.orgrsc.org |

| C-F Bond Formation | Fluorinase | Direct enzymatic fluorination of a substrate. rsc.org | A green and direct route to fluorinated molecules. rsc.org |

| Glycosylation | Glycosyltransferase | Incorporation of fluorinated sugars into glycoconjugates. rsc.org | Creation of novel fluorinated biomolecules for research. rsc.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2O2.Li/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDVDVNJDCUBDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(=O)[O-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF2LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635576 | |

| Record name | Lithium difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74956-94-8 | |

| Record name | Lithium difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium difluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Characterization

Synthetic Methodologies for Lithium Difluoroacetate (B1230586)

The primary method for synthesizing lithium difluoroacetate involves the neutralization reaction of difluoroacetic acid with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate. This acid-base reaction yields this compound and water or carbon dioxide as byproducts.

Another reported synthetic route involves the reaction of methyl difluoroacetate or ethyl difluoroacetate with a reducing agent like lithium aluminum hydride. google.com This method, however, is primarily aimed at producing 2,2-difluoroethanol, with this compound being a potential intermediate or side product. google.com The choice of solvent and reaction conditions, such as temperature, can influence the yield and purity of the final product. google.com

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹⁹F NMR spectroscopy are crucial for confirming the structure of this compound. In ¹H NMR, a characteristic triplet is expected for the single proton due to coupling with the two adjacent fluorine atoms. In ¹⁹F NMR, a doublet would be observed due to coupling with the single proton. These spectroscopic signatures provide definitive evidence for the difluoroacetate moiety. Studies on similar compounds like difluoroacetic acid have shown the utility of NMR in structural elucidation. alfa-chemical.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound. The spectrum would be characterized by strong absorption bands corresponding to the carboxylate group (C=O and C-O stretching vibrations) and the carbon-fluorine bonds (C-F stretching vibrations). Analysis of related compounds like methyl difluoroacetate has shown characteristic peaks that can be used to identify the difluoroacetate structure. researchgate.netsci-hub.se For instance, studies on the solid electrolyte interphase (SEI) formed from methyl difluoroacetate-based electrolytes have identified the presence of CHF₂COOLi through FTIR analysis. researchgate.net

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of this compound in its solid state. While specific crystallographic data for this compound is not widely available in the search results, studies on similar lithium salts and related compounds provide insights into the expected crystal packing and coordination environments of the lithium ion. materialsproject.orgaps.orgchalmers.se Such analysis would reveal bond lengths, bond angles, and the coordination of the lithium ion with the oxygen atoms of the difluoroacetate anion.

Electrochemical Research Applications and Mechanisms in Lithium Ion Batteries

Lithium Difluoroacetate (B1230586) as an Electrolyte Additive for Performance Enhancement

Lithium difluoroacetate (LiDFP) has emerged as a significant electrolyte additive in lithium-ion batteries (LIBs), primarily for its ability to enhance battery performance, including cycle life and capacity retention, particularly at high temperatures. poworks.com Its effectiveness stems from its ability to participate in the formation of stable interfacial layers on both the anode and cathode.

The performance and longevity of lithium-ion batteries are critically dependent on the formation of stable passivation layers on the electrode surfaces. These layers, known as the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode, are formed from the decomposition products of the electrolyte. nih.govmendeley.com An ideal interfacial layer is ionically conductive to allow the passage of lithium ions but electronically insulating to prevent further electrolyte decomposition. ipme.ru The introduction of additives like this compound into the electrolyte is a key strategy to favorably modify the composition and properties of these interphases. iaea.org

The SEI is a critical passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. nih.govresearchgate.net Its characteristics are influenced by the anode material, electrolyte composition, and operating conditions. nih.govmendeley.com The formation of a stable and robust SEI is essential for preventing the continuous decomposition of the electrolyte and ensuring the long-term cyclability of the battery. nih.govipme.ru

On graphite (B72142) anodes , the most common anode material in commercial LIBs, the SEI forms as a result of electrolyte reduction at potentials close to that of lithium intercalation. ipme.ru A well-formed SEI prevents the co-intercalation of solvent molecules into the graphite structure, which can cause exfoliation and capacity loss. ipme.ru

For silicon anodes , which offer a much higher theoretical capacity but suffer from massive volume changes (over 300%) during lithiation and delithiation, a stable SEI is even more critical. dlr.demdpi.com The constant expansion and contraction can lead to the fracture and reformation of the SEI, consuming lithium and electrolyte and leading to rapid capacity fade. mdpi.com Additives that can form a more flexible and resilient SEI are crucial for improving the performance of silicon anodes. osti.gov

Lithium metal anodes , the "holy grail" for next-generation high-energy-density batteries, are highly reactive with organic electrolytes. frontiersin.orgnih.gov The formation of a stable SEI is paramount to prevent dendritic lithium growth, which can cause internal short circuits and safety hazards, as well as to minimize the consumption of lithium and electrolyte. frontiersin.orgnih.govresearchgate.net

Spectroscopic analyses have revealed that when this compound is used as an electrolyte additive, its decomposition products are incorporated into the SEI layer. A major component identified in the SEI formed in the presence of LiDFP is the species CHF2COOLi. researchgate.netresearchgate.net This component is believed to contribute to the enhanced thermal stability of the SEI on lithiated carbon anodes. researchgate.netresearchgate.net The presence of fluorinated species, such as LiF and CHF-containing compounds, is often associated with a more stable and effective SEI. researchgate.net

The table below summarizes key components found in SEI layers formed with and without fluorinated additives.

| Additive | Anode Material | Key SEI Components | Reference |

| None (Standard Electrolyte) | Graphite | Polymeric carbon-oxygen species, LiₓPFyO₂, Li₂CO₃, Lithium ethylene (B1197577) dicarbonate (B1257347) (LEDC), LiF | nih.govresearchgate.net |

| This compound | Graphite | CHF₂COOLi, LiF-rich layer, fluoromethylene (CHF) compounds | researchgate.netresearchgate.net |

| Fluoroethylene Carbonate (FEC) | Graphite | LiF, less populated C-O species | researchgate.netosti.gov |

| Lithium Difluoro(oxalato)borate (LiDFOB) | Graphite | Thinner SEI with little LiF | nih.gov |

The formation of the SEI is a complex process involving the electrochemical reduction of electrolyte components on the anode surface during the initial charging cycles. nih.gov Additives like this compound are designed to be reduced at a potential higher than the main electrolyte solvents, allowing them to form a passivating layer before significant solvent decomposition occurs. researchgate.net

The reduction of this compound is believed to proceed through a mechanism that leads to the formation of the aforementioned CHF₂COOLi and other fluorine-containing species. This early formation of a stable, LiF-rich SEI helps to prevent the continuous reduction of the electrolyte solvents throughout the battery's life. researchgate.net The heat generation observed at around 140°C in differential scanning calorimetry studies of lithiated graphite with certain electrolytes is attributed to the reaction between the lithiated graphite and the electrolyte through the SEI, indicating the ongoing nature of these interfacial reactions. researchgate.net

Similar to the SEI on the anode, a passivating layer known as the Cathode Electrolyte Interphase (CEI) forms on the cathode surface. batterynl.nl An unstable CEI can lead to issues such as transition metal dissolution, oxygen loss, and cracking of the cathode active material, particularly at high voltages. batterynl.nld-nb.info Additives that can form a stable CEI are crucial for enabling high-voltage operation and improving the cycle life of cathodes. wpmucdn.comnih.govrsc.org

For high-energy NMC (Lithium Nickel Manganese Cobalt Oxide) cathodes, especially Ni-rich compositions, operating at high voltages accelerates electrolyte degradation and cathode-electrolyte side reactions. nih.govmdpi.comconfex.com A stable CEI can mitigate these issues by limiting the contact between the reactive cathode surface and the electrolyte. nih.govmdpi.com

LiCoO₂ (Lithium Cobalt Oxide) , a widely used cathode material, also suffers from structural instability and electrolyte oxidation when charged to high voltages (e.g., above 4.3V). batterynl.nlnih.gov The formation of a robust CEI is essential to suppress these degradation mechanisms and enhance high-voltage performance. wpmucdn.comnih.govresearchgate.net

LiFePO₄ (Lithium Iron Phosphate) is generally considered more stable due to its olivine (B12688019) structure. mdpi.commdpi.com However, side reactions can still occur, particularly during overcharging, leading to the formation of an interfacial layer. mdpi.com Stabilizing this interface can further improve the long-term performance and safety of LiFePO₄-based batteries. mdpi.comnsf.gov

At the high potentials of the cathode during charging, electrolyte components, including additives, can undergo oxidative decomposition. The specific mechanisms for the oxidation of this compound at cathode surfaces are a subject of ongoing research. However, it is understood that its decomposition contributes to the formation of a protective CEI. ipme.ru This CEI can act as a barrier to prevent further oxidation of the bulk electrolyte and suppress the dissolution of transition metal ions from the cathode material into the electrolyte. d-nb.infonih.gov The presence of a fluorinated solvent like methyl difluoroacetate, for instance, has been shown to help form an obstructive CEI on a CuCl₂ cathode, mitigating its dissolution. nih.gov

Interfacial Layer Formation and Stabilization on Electrodes

Influence of Interfacial Layers on Lithium Ion Transport Kinetics

The formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode is critical for the functioning of lithium-ion batteries. acs.org These layers must be electronically insulating but ionically conductive to allow for the efficient transport of lithium ions while preventing further electrolyte decomposition. acs.org The decomposition of fluorinated ester solvents like methyl difluoroacetate (MFA) leads to the formation of an SEI where this compound (CHF2COOLi) is a primary component. researchgate.net

The characteristics of this LiDFCA-rich interphase directly influence lithium-ion transport kinetics. A robust and stable SEI layer can facilitate the desolvation of lithium ions and their subsequent transfer across the electrochemical interface. researchgate.net This improved charge transfer capability leads to reduced interfacial resistance. researchgate.net However, the relationship between interphase composition and transport kinetics is complex; while anion-derived interphases can enhance stability, they can also increase electrolyte viscosity and reduce ionic conductivity, potentially limiting ion transport, especially under demanding conditions like high rates or low temperatures. acs.org The ideal interphase, therefore, balances robust protection with efficient Li+ transport. oaepublish.com The formation of a favorable LiDFCA-containing layer is believed to lower the energy barrier for Li+ to cross the SEI, promoting faster kinetics. oaepublish.com

High-Voltage Electrochemical Stability Enhancement of Electrolytes

A major challenge for high-energy lithium-ion batteries is the instability of conventional carbonate-based electrolytes at high operating voltages (above 4.3 V). researchgate.netepa.gov Fluorinated solvents and additives are employed to create more stable electrolyte systems. researchgate.netrsc.org The use of fluorinated esters, which can decompose to form LiDFCA at the electrode surface, is a key strategy for enabling high-voltage operation. rsc.org

The enhanced stability is attributed to the formation of a stable and effective CEI on the cathode surface. epa.gov This protective layer, containing species like this compound, physically isolates the cathode material from direct contact with the bulk electrolyte. researchgate.net This passivation prevents the continuous oxidative decomposition of the electrolyte on the highly reactive surface of a charged high-voltage cathode. rsc.org For example, electrolytes containing ethyl difluoroacetate (DFEAc) have been shown to build a stable cathode/electrolyte interface, enabling excellent cycling ability in Li/LiNi0.5Co0.2Mn0.3O2 half-cells at voltages as high as 4.6 V. epa.gov

Mitigation of Electrolyte Decomposition and Gassing Phenomena

Gas generation in lithium-ion batteries is a significant issue that points to performance degradation and poses safety risks. frontiersin.orgmdpi.com Gassing is primarily a result of the chemical and electrochemical decomposition of electrolyte solvents and salts at the electrode surfaces. frontiersin.orgmdpi.com Common gases produced include CO2, CO, and various hydrocarbons. mdpi.commdpi.com

The formation of a stable interphase containing this compound is crucial for mitigating these unwanted reactions. By creating a passivating layer on the electrode surfaces, the LiDFCA-rich SEI and CEI act as a physical barrier that prevents the highly reactive charged electrode materials from continuously catalyzing electrolyte breakdown. uri.edu This suppression of parasitic reactions directly reduces the volume of gas generated during cycling and storage. frontiersin.org The stability of the interphase itself is key; an unstable SEI can break down and reform, consuming active lithium and electrolyte and leading to further gassing. mdpi.com Therefore, the robust nature of the LiDFCA-derived layer is essential for maintaining a low-gas environment within the cell.

Correlation with Suppressed Exothermic Reactions and Thermal Runaway

The thermal stability of the electrolyte and its interfacial layers is paramount for battery safety. Thermal runaway is a dangerous phenomenon where an uncontrolled increase in cell temperature triggers a cascade of exothermic reactions, potentially leading to fire or explosion. firesystems.net These exothermic events are often initiated by the decomposition of the SEI layer and the subsequent reactions between the charged electrode materials and the electrolyte. mdpi.commdpi.com

Low-Temperature Electrochemical Performance Improvement

Operating lithium-ion batteries at low temperatures is challenging due to several factors, including increased electrolyte viscosity, reduced ionic conductivity, and sluggish charge transfer kinetics at the electrode-electrolyte interface. google.comnih.gov This often leads to a dramatic drop in capacity and an increased risk of lithium plating on the anode. nih.gov

Electrolyte engineering with fluorinated components can improve low-temperature performance. researchgate.net The formation of an effective, inorganic-rich SEI, such as one containing this compound, can facilitate the desolvation of Li+ ions. researchgate.net This is a critical step in the charge transfer process and becomes a significant kinetic bottleneck at low temperatures. nih.gov A well-designed interphase with low resistance can help mitigate the performance loss. wpmucdn.comosti.gov Furthermore, achieving balanced kinetics between the anode and cathode is crucial to prevent lithium plating, and the properties of the interfacial layers formed on both electrodes play a central role in this. wpmucdn.comosti.gov While research often focuses on the bulk properties of fluorinated electrolytes, the contribution of the resulting LiDFCA-containing interphase to reducing interfacial impedance is a key factor in enhancing performance in cold environments.

Enhanced Cycling Stability and Capacity Retention

The long-term cycling stability of a lithium-ion battery is intrinsically linked to the stability of its electrode-electrolyte interphases. oaepublish.comnih.gov The gradual and continuous decomposition of the electrolyte throughout a battery's life leads to the consumption of active lithium, loss of electrode material integrity, and an increase in cell impedance, all of which contribute to capacity fade. nih.gov

The use of electrolyte systems that form a stable, LiDFCA-containing SEI and CEI has been shown to dramatically improve cycling stability and capacity retention. researchgate.netoaepublish.com This robust protective layer effectively suppresses parasitic side reactions between the electrodes and the electrolyte, preserving the active materials and the lithium inventory. oaepublish.comnih.gov Research has demonstrated that batteries with such stabilized interfaces exhibit significantly higher capacity retention over hundreds of cycles compared to those with standard electrolytes. For instance, cells with a robust interfacial film can maintain over 90% of their capacity after 250 cycles, whereas cells without it may drop to below 65%. oaepublish.com Similarly, other studies have reported capacity retention of approximately 98% over 100 cycles due to a stable CEI. osti.gov

Table 1: Impact of Stabilized Interphases on Battery Performance

| Performance Metric | Standard Electrolyte | Electrolyte Forming Stable Interphase | Source(s) |

|---|---|---|---|

| Capacity Retention | 64.6% after 250 cycles | 90.9% after 250 cycles | oaepublish.com |

| Capacity Retention | 78.0% after 200 cycles (1C) | 86.4% after 200 cycles (1C) | osti.gov |

| High-Voltage Retention | 72.3% after 100 cycles | 90.1% after 100 cycles | researchgate.net |

| Thermal Stability Onset | ~270 °C | ~300-400 °C | researchgate.net |

Passivation Effects on Current Collectors (e.g., Aluminum)

The aluminum foil used as the cathode current collector is susceptible to electrochemical corrosion at the high operating potentials of modern lithium-ion batteries. osti.govresearchgate.net This corrosion can lead to increased interfacial resistance and degradation of battery performance. mdpi.com While a native aluminum oxide (Al2O3) layer provides some protection, it can be compromised, especially in the presence of certain electrolyte salts. osti.gov

Fluorinated electrolyte components play a crucial role in passivating the aluminum current collector. researchgate.netaimspress.com Specifically, solvents like methyl difluoroacetate have been shown to facilitate the conversion of the less stable Al2O3 layer into a more robust and stable aluminum fluoride (B91410) (AlF3) passivation film. researchgate.netaimspress.com This AlF3 layer effectively protects the aluminum foil from further anodic dissolution and corrosion at high voltages. osti.govmdpi.com The fluoride species necessary for this reaction are generated from the electrochemical decomposition of the fluorinated solvent at the cathode surface, a process that also contributes to the formation of the LiDFCA-containing CEI.

Integration of Difluoroacetate-Derived Species in Novel Electrolyte Systems

The quest for safer, more efficient, and longer-lasting lithium-ion batteries has spurred intensive research into novel electrolyte formulations. A key strategy involves the incorporation of fluorine-containing compounds, which can enhance thermal stability and oxidative resistance. Among these, difluoroacetate-derived species have emerged as promising components, offering unique advantages in electrolyte design.

Methyl difluoroacetate (MDFA) and ethyl difluoroacetate (EDFA) have been investigated as co-solvents in lithium-ion battery electrolytes to improve performance under various conditions. wpmucdn.comosti.gov These fluorinated esters possess characteristics such as wide electrochemical stability windows, excellent thermal stability, and very low freezing points, making them suitable for extreme operating conditions. osti.gov

Research has shown that electrolytes containing MDFA can exhibit higher ionic conductivity compared to conventional ethylene carbonate (EC) and dimethyl carbonate (DMC) based electrolytes, particularly at sub-zero temperatures. researchgate.net For instance, a 1 M LiPF6/MFA electrolyte demonstrated superior ionic conductivity from -30 to 25 °C. researchgate.net This is a critical advantage for applications requiring reliable battery performance in cold climates.

Similarly, EDFA has been explored as an additive and co-solvent. diva-portal.orgresearchgate.netnih.gov In one study, a nonflammable electrolyte was developed using fluoroethylene carbonate (FEC) and EDFA as solvents, which enhanced the cycling stability of LiNi0.8Co0.1Mn0.1O2 (NCM811)/Li batteries. researchgate.net The cells with this electrolyte showed a capacity retention of 74% after 150 cycles. researchgate.net However, the introduction of EDFA can also lead to challenges. Its chemical stability can be a concern, as its low molecular energy level might lead to electrolyte decomposition, which in turn can negatively impact the cycling performance of the battery. nih.gov

The synergistic effect of these fluorinated co-solvents with other electrolyte components is crucial. For example, combining MDFA with fluoroethylene carbonate (FEC) has been shown to create a unique solvation structure at low temperatures, facilitating the desolvation of Li+ ions and the formation of a favorable solid electrolyte interphase (SEI). researchgate.net

Here is an interactive data table summarizing the properties of electrolytes with difluoroacetate co-solvents:

| Electrolyte Composition | Key Finding | Reference |

| 1 M LiPF6 in Methyl Difluoroacetate (MFA) | Showed higher ionic conductivity than EC+DMC based electrolytes from –30 to 25 °C. researchgate.net | researchgate.net |

| 1 M LiPF6 in Fluoroethylene carbonate (FEC) / Ethyl Difluoroacetate (EFA) | Resulted in a 74% capacity retention after 150 cycles in NCM811/Li batteries. researchgate.net | researchgate.net |

| Methyl Difluoroacetate (MDFA) and Fluoroethylene Carbonate (FEC) | Forms a contact ion pair-dominated solvation structure at sub-zero temperatures. researchgate.net | researchgate.net |

| Ethyl Difluoroacetate (EDFA) as an additive | Can lead to electrolyte decomposition due to its low molecular energy level. nih.gov | nih.gov |

The interaction between lithium ions (Li+) and solvent molecules, known as the Li+ solvation structure, plays a pivotal role in determining the electrochemical behavior of an electrolyte. Tuning this solvation structure, particularly through the involvement of anions, is a key strategy for designing high-performance electrolytes. The use of weakly solvating solvents, such as those derived from difluoroacetate, can encourage anions to participate in the Li+ solvation sheath. mdpi.com This participation is beneficial for forming a stable, anion-derived solid electrolyte interphase (SEI). mdpi.com

Fluorinated solvents, including methyl difluoroacetate (MDFA), are characterized by their relatively low solvation ability. mdpi.com This property promotes the association of anions, such as bis(fluorosulfonyl)imide (FSI) or hexafluorophosphate (B91526) (PF6-), with the Li+ ions. mdpi.comnih.gov The resulting anion-rich solvation sheath can then be preferentially reduced at the anode surface to form a robust and LiF-rich SEI. nih.gov This type of SEI is known to effectively suppress the formation of lithium dendrites, which is a major failure mechanism in lithium metal batteries.

Recent studies have highlighted that the presence of anions in the solvation structure can also enhance the reduction stability of the solvent itself, preventing its continuous decomposition and the associated rapid capacity fade. nih.gov For example, in an all-fluorinated electrolyte containing MDFA, PF6- anions were found to accumulate on the lithium metal anode and decompose preferentially, leading to a stable LiF-rich SEI and uniform lithium deposition. nih.gov This resulted in significantly improved cycling stability for Li||NCM811 cells, with a capacity retention of 71.48% after 430 cycles. nih.gov

The following table summarizes research findings on anion-tuned Li+ solvation structures with difluoroacetate-related compounds:

| Electrolyte System | Key Finding on Solvation Structure | Outcome | Reference |

| Fluorinated solvents with FSI− anion | Weak solvent-Li+ interaction encourages FSI− participation in the solvation sheath. | Promotes the formation of a stable, anion-derived SEI. | mdpi.com |

| All-fluorinated electrolyte with MDFA and PF6− | PF6− anions accumulate on the anode and are preferentially reduced. | Forms a LiF-rich SEI, leading to uniform Li deposition and improved cycling stability. | nih.gov |

| Weakly solvating solvents | Promotes the formation of prevailing ion pairs and aggregates in the solution. | Beneficial for forming anion-derived LiF-rich interphases. | wpmucdn.comosti.gov |

Hybrid and functional electrolytes represent advanced strategies to overcome the limitations of conventional liquid electrolytes. Hybrid electrolytes typically combine the properties of different types of materials, such as polymers and inorganics, to achieve enhanced safety and performance. rsc.orgfrontiersin.org Functional electrolytes, on the other hand, are formulated with specific additives or solvents to impart desired functionalities, such as non-flammability or high-voltage stability. researchgate.net

The integration of difluoroacetate derivatives into these advanced electrolyte systems has shown considerable promise. For instance, a nonflammable functional electrolyte was developed using fluoroethylene carbonate (FEC) and ethyl difluoroacetate (EFA) as solvents. researchgate.net This formulation was designed to be compatible with high-voltage LiNi0.8Co0.1Mn0.1O2 (NCM811) cathodes, demonstrating enhanced cycling stability. researchgate.net The improved performance was attributed to the formation of stable interfacial films on the electrode surfaces, facilitated by the fluorinated components. researchgate.net

Hybrid solid electrolytes (HSEs) are another area where difluoroacetate-related compounds could play a role. HSEs aim to combine the high ionic conductivity and mechanical strength of inorganic solid electrolytes with the flexibility and good interfacial contact of polymer electrolytes. frontiersin.org While direct research on incorporating this compound into HSEs is emerging, the principles of using functional liquid components to wet the solid interface are well-established. uwo.ca A small amount of a liquid electrolyte containing functional molecules can significantly reduce the interfacial resistance in a solid-state battery. uwo.ca Given the favorable properties of difluoroacetates in forming stable SEIs, their use as a liquid component in a solid-liquid hybrid system is a plausible future direction.

The table below outlines examples of hybrid and functional electrolytes and the potential role of difluoroacetate-related compounds.

| Electrolyte Type | Composition Example | Role/Potential Role of Difluoroacetate | Reference |

| Nonflammable Functional Electrolyte | 1 M LiPF6 in Fluoroethylene Carbonate (FEC) / Ethyl Difluoroacetate (EFA) | Acts as a nonflammable solvent and promotes the formation of a stable interfacial film. | researchgate.net |

| Solid-Liquid Hybrid Electrolyte | LiFePO4 / LATP / Liquid Electrolyte / Li | A liquid electrolyte containing difluoroacetate could be used to wet the solid electrolyte interface, reducing resistance and forming a stable interphase. | uwo.ca |

| Polymer-Inorganic Hybrid Electrolyte | Polymer matrix with inorganic fillers (e.g., LLZO) | The principles of using functional additives could be applied, where difluoroacetate might enhance interfacial stability. | rsc.orgfrontiersin.org |

Advanced Electrochemical Characterization Methodologies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the various resistive and capacitive elements within a battery. jecst.org By applying a small amplitude AC voltage or current over a wide range of frequencies, EIS can deconstruct the total cell impedance into contributions from the electrolyte, the solid electrolyte interphase (SEI), and the charge transfer process at the electrode-electrolyte interface. jecst.orgmdpi.com

In studies involving difluoroacetate-based electrolytes, EIS is crucial for analyzing the properties of the SEI layer formed on the electrodes. researchgate.net The size of the semicircle in the high-to-medium frequency region of the Nyquist plot is typically associated with the resistance of the SEI (RSEI). jecst.org A smaller RSEI generally indicates a more ionically conductive and stable passivation layer, which is desirable for good battery performance. Research has shown that the addition of certain fluorinated compounds can lead to a lower interfacial resistance, contributing to improved cycling stability. researchgate.net

Furthermore, EIS can be performed in situ or operando to monitor changes in the interfacial resistance during battery cycling. acs.org This provides dynamic information on the formation, evolution, and stability of the SEI. For example, by tracking the impedance changes over many cycles, researchers can assess the long-term effectiveness of difluoroacetate additives in maintaining a low and stable interfacial resistance.

The following table presents a simplified overview of how EIS is used to analyze interfacial resistance.

| EIS Parameter | Associated Component | Significance in Difluoroacetate Research |

| Bulk Resistance (Rb) | Total resistance of electrolyte, separator, and electrodes. | Indicates the overall ionic conductivity of the difluoroacetate-containing electrolyte. |

| SEI Resistance (RSEI) | Resistance of the solid electrolyte interphase layer. | A key indicator of the quality of the SEI formed by the decomposition of difluoroacetate species. Lower values are generally better. |

| Charge Transfer Resistance (Rct) | Resistance to the transfer of electrons and ions at the electrode surface. | Reflects the kinetics of the electrochemical reactions at the interface, which can be influenced by the SEI composition. |

Cyclic Voltammetry (CV) and Galvanostatic Cycling are fundamental electrochemical techniques used to evaluate the performance of lithium-ion batteries.

Cyclic Voltammetry (CV) involves sweeping the potential of an electrode and measuring the resulting current. This technique provides valuable information about the reduction and oxidation potentials of the electrolyte components, the reversibility of the electrochemical reactions, and the formation of the SEI. jecst.org In the context of difluoroacetate research, CV is used to determine the potential at which the difluoroacetate species (e.g., MDFA, EDFA) are reduced to form the SEI on the anode. researchgate.netdiva-portal.org A higher reduction potential for an additive compared to the main solvent is often desirable, as it allows for the formation of a stable SEI before the bulk electrolyte decomposes. diva-portal.org

Galvanostatic Cycling involves charging and discharging the battery at a constant current and monitoring the voltage response over time. This method is used to determine key performance metrics such as:

Capacity: The amount of charge the battery can store.

Coulombic Efficiency (CE): The ratio of the charge extracted during discharge to the charge inserted during charge. A high and stable CE is indicative of a reversible system with minimal side reactions.

Cycle Life: The number of charge-discharge cycles a battery can endure before its capacity fades to a certain percentage of its initial value.

In studies involving difluoroacetate, galvanostatic cycling is the ultimate test of the electrolyte's effectiveness. For example, improved capacity retention and higher coulombic efficiency in cells containing difluoroacetate additives or co-solvents, compared to a baseline electrolyte, provide direct evidence of their beneficial effects. researchgate.netnih.gov These studies often involve cycling the batteries at various C-rates (a measure of the charge/discharge current relative to the battery's capacity) to assess their rate capability. osti.gov

The table below summarizes the application of these techniques in difluoroacetate research.

| Technique | Information Obtained | Application in Difluoroacetate Research | Reference |

| Cyclic Voltammetry (CV) | Reduction/oxidation potentials, SEI formation potential, reaction reversibility. | Determining the electrochemical window and the potential at which difluoroacetate species form the SEI. | researchgate.netdiva-portal.org |

| Galvanostatic Cycling | Capacity, Coulombic efficiency, cycle life, rate capability. | Evaluating the overall performance improvement (e.g., enhanced cycle life, better capacity retention) due to the presence of difluoroacetate. | osti.govdiva-portal.org |

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Research findings have consistently demonstrated the superior thermal stability of electrolytes containing methyl difluoroacetate (MFA), a related compound, compared to conventional carbonate-based electrolytes. For instance, an electrolyte composed of 1 M LiPF6 in methyl difluoroacetate (MFA) exhibited only negligible exothermic heat up to 400 °C. researchgate.net In stark contrast, a conventional electrolyte of LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) showed a significant exothermic peak around 270 °C, which is attributed to electrolyte decomposition. researchgate.net

The thermal behavior of lithiated anodes in the presence of these electrolytes further underscores the stabilizing effect of fluorinated esters. DSC measurements of a lithiated carbon anode in a LiPF6/MFA electrolyte revealed a main exothermic peak at approximately 400°C. researchgate.net This peak temperature was a significant 110°C higher than that observed for a lithiated carbon anode in a standard LiPF6/EC-DMC electrolyte. researchgate.net This indicates that the reactions between the charged anode and the MFA-based electrolyte are significantly less prone to thermal runaway.

The improved thermal stability is largely attributed to the formation of a robust and thermally stable Solid Electrolyte Interphase (SEI) on the anode surface. In electrolytes containing MFA, the primary component of the SEI is this compound (CHF2COOLi). researchgate.net This compound is a key decomposition product that contributes to the enhanced safety profile.

The table below summarizes the key thermal events observed in DSC analyses of various electrolyte and electrode combinations.

| Sample | Key Thermal Event | Onset/Peak Temperature (°C) | Associated Reaction |

| 1 M LiPF6 in EC+DMC | Large Exothermic Peak | ~270 | Electrolyte Decomposition |

| 1 M LiPF6 in Methyl Difluoroacetate (MFA) | Negligible Exothermic Heat | Up to 400 | High Thermal Stability |

| Lithiated Carbon Anode in LiPF6/EC-DMC | Main Exothermic Peak | ~290 | Reaction between anode and electrolyte |

| Lithiated Carbon Anode in LiPF6/MFA | Main Exothermic Peak | ~400 | Reaction between anode and electrolyte |

| LiTFSI-LiODFB dual-salt in carbonate solvents | Exothermic Decomposition | >138.5 | Electrolyte Decomposition |

Note: The data presented in this table is compiled from various research studies. researchgate.netresearchgate.netnih.gov The exact temperatures can vary depending on the specific experimental conditions, such as heating rate and sample preparation.

Furthermore, studies on dual-salt electrolytes have also highlighted the benefits of fluorine-containing compounds. An electrolyte containing lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium difluoro(oxalato)borate (LiODFB) in carbonate solvents showed decomposition starting above 138.5°C in DSC tests. nih.gov While this is lower than the MFA-based systems, it still represents an improvement over some conventional formulations and demonstrates the ongoing research into optimizing electrolyte safety through the use of fluorinated additives and salts.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), are powerful for probing the intrinsic electronic structure and reactivity of molecules. nih.govchemrxiv.org For lithium difluoroacetate (B1230586), these calculations provide fundamental data on its geometry, electronic charge distribution, and orbital energies, which are critical for understanding its interactions within the electrolyte and at the electrode interfaces.

Studies have employed methods like the ωB97X-V/def2-TZVPPD/SMD level of theory to analyze a wide range of species relevant to electrolyte decomposition, including fragments of salts and solvents. nih.govresearchgate.netnih.gov This level of theory allows for the accurate calculation of structural, thermodynamic, and vibrational information for thousands of unique molecules. nih.govnih.gov For LiDFDA, such calculations would reveal the electron-withdrawing effects of the fluorine atoms, which influence the stability of the anion and its subsequent reactivity. The resulting data on bond dissociation energies and reaction energetics help to predict the most likely initial steps of its decomposition.

Far-ultraviolet (FUV) spectroscopy, in conjunction with quantum chemical calculations, has been used to investigate the electronic states and ion pairing in lithium-ion electrolytes. rsc.org These studies show that electronic transitions are highly sensitive to the ionic environment. rsc.org For LiDFDA, similar computational spectroscopy studies could elucidate how its electronic structure is perturbed by solvation and interaction with lithium ions, providing insights into the formation of contact ion pairs and their impact on electrolyte properties.

| Parameter | Value/Method | Purpose |

| Level of Theory | ωB97X-V/def2-TZVPPD/SMD | Accurate structural, thermodynamic, and vibrational properties. nih.govresearchgate.netnih.gov |

| Basis Set | def2-TZVPPD | Provides a flexible description of the electron distribution. nih.govresearchgate.net |

| Solvation Model | SMD (Solvation Model based on Density) | Accounts for the influence of the solvent environment. nih.govresearchgate.net |

| Properties Calculated | Geometries, Thermochemistry, Vibrational Spectra | Fundamental molecular properties for reactivity studies. nih.govresearchgate.net |

Molecular Dynamics Simulations for Electrolyte Solvation and Ion Transport Mechanisms

Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of electrolytes at the atomic scale. nih.gov They provide a detailed picture of how lithium ions move through the electrolyte, how they are solvated by solvent molecules and anions, and how additives like LiDFDA influence these processes. nih.govmdpi.com

The diffusion coefficient of ions and the ionic conductivity of the electrolyte can be calculated from the mean-squared displacement (MSD) of the ions over time during an MD simulation. nih.gov These simulations can also be used to determine the lithium-ion transference number, a key parameter that describes the fraction of the total ionic current carried by the lithium ions. Studies have shown that the composition of the electrolyte, including the presence of additives, has a profound effect on these transport properties. nih.gov For instance, simulations have shown that in certain mixed-solvent systems, specific compositions can lead to a significant improvement in ionic conductivity. nih.gov

| Parameter | Description | Significance |

| Mean-Squared Displacement (MSD) | The average squared distance an ion travels over time. nih.govpreprints.org | Used to calculate the diffusion coefficient and ionic conductivity. nih.gov |

| Coordination Number | The average number of atoms or molecules surrounding a central ion. preprints.orgresearchgate.net | Describes the local solvation structure around the lithium ion. researchgate.net |

| Li-ion Transference Number | The fraction of the total current carried by lithium ions. nih.gov | A higher transference number is desirable for better battery performance. |

| Radial Distribution Function (RDF) | The probability of finding a particle at a certain distance from a reference particle. researchgate.net | Provides detailed information about the solvation shell structure. researchgate.net |

Density Functional Theory (DFT) for Interfacial Layer Formation and Composition

The formation of a stable solid electrolyte interphase (SEI) on the anode and a corresponding cathode electrolyte interphase (CEI) is critical for the long-term cycling stability of lithium-ion batteries. Density functional theory (DFT) is a primary computational tool for investigating the formation and composition of these interfacial layers. rsc.orgarxiv.org

DFT calculations can be used to determine the reduction and oxidation potentials of electrolyte components, including LiDFDA. wpmucdn.com This information is vital for predicting which species will decompose at the electrode surfaces and contribute to the formation of the SEI and CEI. The high reduction potentials of fluorinated solvents and their complexes with lithium ions suggest that they are prone to decomposition, leading to the formation of a lithium fluoride (B91410) (LiF)-rich interphase. wpmucdn.com A LiF-rich SEI is widely considered to be beneficial due to its electronic insulating properties and ability to conduct lithium ions.

Furthermore, DFT can be used to calculate the interfacial energies between different components of the SEI and between the SEI and the electrode or electrolyte. researchgate.net For example, calculations have been performed to understand the interface between LiF and lithium carbonate (Li2CO3), two common SEI components. arxiv.org These studies reveal the thermodynamic favorability of certain interfacial structures and can identify kinetic barriers for ion transport across these interfaces. arxiv.orgaps.org By studying the adsorption and reaction of LiDFDA and its decomposition products on electrode surfaces, DFT can provide a detailed picture of how this additive contributes to the formation of a stable and effective interfacial layer.

| Application | Information Gained | Relevance to LiDFDA |

| Calculation of Reduction/Oxidation Potentials | Predicts the electrochemical stability of electrolyte components. wpmucdn.com | Determines the likelihood of LiDFDA decomposition at the anode and cathode. |

| Adsorption Energy Calculations | Determines the strength of interaction between molecules and electrode surfaces. | Reveals how LiDFDA and its fragments bind to the electrode, initiating SEI/CEI formation. |

| Reaction Energy and Barrier Calculations | Elucidates the thermodynamics and kinetics of interfacial reactions. chemrxiv.org | Maps out the pathways for LiDFDA decomposition and the formation of stable interphase components like LiF. |

| Interfacial Energy Calculations | Assesses the stability of interfaces between different SEI components. researchgate.net | Helps to understand the morphology and homogeneity of the interphase formed from LiDFDA. |

Computational Prediction of Decomposition Pathways of Lithium Difluoroacetate in Electrolytes

Understanding the decomposition pathways of electrolyte components is crucial for predicting the long-term stability of a battery and the evolution of its performance. nih.gov Computational methods, particularly DFT and automated reaction network generation, are increasingly used to predict the complex reaction networks that occur during electrolyte decomposition. chemrxiv.org

For LiDFDA, computational studies can map out the potential decomposition reactions, both in the bulk electrolyte and at the electrode surfaces. This involves calculating the energies of various possible decomposition products and the activation barriers for the reactions leading to them. The presence of fluorine atoms in the difluoroacetate anion is expected to significantly influence its decomposition chemistry.

One key aspect is the prediction of whether decomposition will lead to the formation of desirable SEI components, such as LiF, or detrimental species that might impede ion transport or catalyze further unwanted reactions. researchgate.net Isotope labeling studies, combined with computational analysis, have been used to trace the origin of different atoms in decomposition products, providing a powerful method for validating predicted reaction pathways. nih.gov

Automated reaction network exploration is a particularly promising approach. chemrxiv.org This methodology uses algorithms to systematically generate and evaluate a vast number of potential reactions, starting from the initial electrolyte components. researchgate.netchemrxiv.org By applying this to a system containing LiDFDA, researchers can identify the most thermodynamically and kinetically favorable decomposition pathways, potentially uncovering novel reaction mechanisms that would be difficult to predict based on chemical intuition alone. chemrxiv.org These studies can also highlight the role of other species, such as trace water, in initiating or participating in the decomposition cascade. chemrxiv.orgrsc.org

| Method | Description | Application to LiDFDA |

| Bond Dissociation Energy Calculations | Calculates the energy required to break specific chemical bonds. | Identifies the weakest bonds in the LiDFDA molecule, suggesting initial decomposition steps. |

| Transition State Searching | Locates the highest energy point along a reaction coordinate. | Determines the kinetic feasibility of proposed decomposition reactions. |

| Automated Reaction Network Generation | Systematically explores possible reactions and products from a set of reactants. chemrxiv.org | Provides a comprehensive map of LiDFDA decomposition, identifying major products and pathways. |

| Thermodynamic Analysis | Compares the relative energies of reactants, intermediates, and products. | Determines the overall favorability of different decomposition routes. |

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Reactions of the Difluoroacetate (B1230586) Moiety

The chemical behavior of the difluoroacetate moiety in lithium difluoroacetate is characterized by its dual potential to participate in both electrophilic and nucleophilic interactions. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the carboxylate group and the adjacent difluoromethyl carbon.

The difluoroacetate anion can serve as a precursor to difluorocarbene (:CF₂), a highly reactive and electrophilic intermediate. chinesechemsoc.orgorgsyn.org This transformation is typically achieved through decarboxylation, often induced thermally. Difluorocarbene is a singlet carbene and is considered more stable than many other carbenes, showing a preference for reacting with electron-rich nucleophiles. orgsyn.org The generation of this electrophilic species from precursors like halodifluoroacetate salts is a key strategy in synthetic organic chemistry for introducing the difluoromethyl group. orgsyn.org

While the carboxylate group is generally nucleophilic, the direct nucleophilic character of the difluoromethyl carbon in the difluoroacetate anion is not prominent. However, the broader field of organofluorine chemistry has developed methods for nucleophilic difluoromethylation using various reagents. rsc.org For instance, (trimethylsilyl)difluoromethane (TMSCF₂H) can act as a "-CF₂H" synthon in nucleophilic addition reactions to electrophiles like aldehydes and ketones. rsc.org

The reactivity of the difluoroacetate moiety is summarized in the table below:

| Moiety Component | Reaction Type | Description |

| Carboxylate Group | Decarboxylation | Leads to the formation of the electrophilic intermediate, difluorocarbene (:CF₂). chinesechemsoc.orgorgsyn.org |

| Difluorocarbene (:CF₂) | Electrophilic Addition | Reacts readily with electron-rich centers and nucleophiles. orgsyn.org |

| Difluoromethyl Group | Nucleophilic (via precursors) | While not directly from this compound, other reagents can deliver a nucleophilic "-CF₂H" group. rsc.org |

Synthetic Transformations for Functional Group Interconversion

Functional group interconversions are fundamental transformations in organic synthesis, allowing for the conversion of one functional group into another. ub.edusolubilityofthings.com For this compound, the carboxylate functionality is the primary site for such transformations.

One of the most significant interconversions is the reduction of the carboxylic acid derivative. Carboxylic acids and their salts can be reduced to primary alcohols. imperial.ac.ukmsu.edu Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as carboxylates are less reactive than aldehydes or ketones. msu.eduharvard.edu The reaction proceeds through the addition of a hydride ion to the carbonyl carbon. msu.edu In the context of this compound, this would yield 2,2-difluoroethanol.

Another potential transformation is the Krapcho decarboxylation, a reaction used to remove a carboxyl group, particularly from β-keto esters, malonates, or α-cyano esters. dur.ac.uk While not a direct interconversion of the carboxylate to another functional group, it represents a strategic removal that can be part of a larger synthetic sequence.

The following table outlines key functional group interconversions for the difluoroacetate moiety:

| Starting Functional Group | Reagent/Reaction Type | Product Functional Group |

| Carboxylate (in this compound) | Reduction (e.g., LiAlH₄) | Primary Alcohol (2,2-difluoroethanol) |

| Carboxylate | Decarboxylation | Alkane (difluoromehane - conceptually) |

Role as a Catalytic Ligand or Reagent in Organic Reactions

While not a conventional catalyst itself, this compound can influence catalytic reactions, often through the effects of the lithium cation or the acetate-derived ligand. Lithium salts, such as lithium chloride, are known to act as beneficial additives in various transition-metal-catalyzed cross-coupling reactions, including the Stille reaction. wikipedia.org They can accelerate the reaction rate, possibly by facilitating the dissociation of other ligands from the metal center or by preventing the deactivation of the catalyst. wikipedia.org

In some contexts, the difluoroacetate anion could potentially act as a ligand for a metal center. The transfer of an anionic, X-type ligand from a redox-active metal to a radical intermediate is a known mechanistic paradigm called radical ligand transfer (RLT). beilstein-journals.org This strategy is compatible with catalysis and allows for the formation of diverse chemical bonds. beilstein-journals.org

Furthermore, copper-catalyzed reactions involving organolithium or Grignard reagents can be influenced by the specific salts and ligands present in the reaction mixture. organic-chemistry.org Although direct use of this compound as a primary ligand is not widely documented, its components could participate in the catalytic cycle, potentially modifying the reactivity and selectivity of the transformation. The presence of lithium ions can also play a crucial role in controlling the nucleophilicity of enolates in certain difluoromethylation reactions that proceed via a difluorocarbene intermediate. chinesechemsoc.org

| Catalytic Context | Potential Role of this compound | Mechanism of Influence |

| Transition-Metal Catalysis (e.g., Stille Reaction) | Additive (Source of Li⁺) | Accelerates reaction rates, possibly by aiding ligand dissociation. wikipedia.org |

| Radical Reactions | Ligand Source (RLT) | The difluoroacetate anion could potentially be transferred from a metal catalyst to a radical. beilstein-journals.org |

| Copper-Catalyzed Cross-Coupling | Reaction Modifier | The lithium cation and acetate (B1210297) anion can influence the reactivity of the organometallic species. chinesechemsoc.orgorganic-chemistry.org |

Formation and Reactivity of Organolithium and Metal Enolate Intermediates

Organolithium reagents are powerful tools in organic synthesis, serving as strong bases and potent nucleophiles due to the highly polar carbon-lithium bond. wikipedia.orglibretexts.org They can be prepared through various methods, including the reaction of an alkyl halide with lithium metal or through a lithium-halogen exchange. wikipedia.orgmsu.edu

The direct formation of a difluoromethyl lithium species from this compound is not a standard procedure. However, related organolithium intermediates are central to difluoromethylation chemistry. For example, lithium enolates, which are themselves important nucleophilic intermediates in C-C bond formation, can be difluoromethylated. rsc.orgwikipedia.org This reaction can be challenging due to the potential for O-alkylation versus C-alkylation. Mechanistic studies have shown that the lithium cation can play a vital role in directing C-selective difluoromethylation by reducing the nucleophilicity of the oxygen atom in the enolate. chinesechemsoc.org

The generation and reactivity of lithium enolates are complex, often involving the formation of aggregates like dimers and tetramers, which can influence their reactivity. ethz.ch These enolates are typically formed by the deprotonation of a C-H bond alpha to a carbonyl group using a strong, non-nucleophilic lithium base such as lithium diisopropylamide (LDA). wikipedia.org

The interaction between this compound and other organometallic species is also relevant. For instance, while highly reactive organolithium reagents would likely deprotonate an acidic C-H bond or react at the carbonyl group, their reactivity can be modulated. Transmetalation from a lithium reagent to a different metal, such as copper, can generate organocuprates, which exhibit different reactivity profiles. organic-chemistry.orgnih.gov

| Intermediate | Formation Method | Role in Relation to this compound Chemistry |

| Organolithium Reagents (General) | Reaction of alkyl halide with Li metal; Li-halogen exchange. wikipedia.orgmsu.edu | Act as strong bases and nucleophiles; can be used to generate other key intermediates like lithium enolates. wikipedia.org |

| Lithium Enolates | Deprotonation of a carbonyl compound with a lithium base (e.g., LDA). wikipedia.org | Serve as nucleophiles in difluoromethylation reactions; the Li⁺ cation can direct C-alkylation. chinesechemsoc.orgrsc.org |

| Organocuprates | Transmetalation of an organolithium reagent with a copper salt. nih.gov | Offer alternative reactivity for C-C bond formation compared to their organolithium precursors. organic-chemistry.org |

Applications in Pharmaceutical and Agrochemical Synthesis

Strategic Difluoromethylation of Biologically Active Scaffolds

The introduction of a difluoromethyl group into a known biologically active molecule is a key strategy in drug discovery to enhance its therapeutic profile. rsc.org This process, known as difluoromethylation, can improve metabolic stability, cell membrane permeability, and binding affinity. rsc.orgconicet.gov.ar The CF2H group's unique electronic properties and its ability to act as a hydrogen bond donor are leveraged to optimize the pharmacokinetics and pharmacodynamics of a lead compound. rsc.orgconicet.gov.ar

Research has demonstrated the application of difluoromethylation in modifying complex molecular frameworks. For instance, derivatives of tetrahydrofluorene, which act as beta agonists for estrogen receptors, have been synthesized by incorporating a difluoromethyl group. kdpublications.in This modification is crucial for developing therapies for postmenopausal women. kdpublications.in Similarly, the synthesis of orexin (B13118510) receptor antagonists, which are targets for treating sleep disorders, has utilized difluoromethylation to create key bioactive intermediates. kdpublications.in In these cases, a difluoromethylation reagent, often derived from difluoroacetic acid, is used to strategically replace other functional groups on the parent scaffold to improve its drug-like properties. rsc.orgkdpublications.in

The difluoromethyl group is considered a valuable substituent in medicinal chemistry due to its distinct characteristics compared to the more common trifluoromethyl (CF3) group. While both are electron-withdrawing, the CF2H group is less lipophilic and possesses the unique ability to act as a hydrogen-bond donor, a property the CF3 group lacks. rsc.orgconicet.gov.ar This allows for fine-tuning of a molecule's interaction with its biological target.

Lithium Difluoroacetate (B1230586) as a Key Intermediate for Drug Candidates and Agrochemicals

Difluoroacetic acid and its derivatives, including lithium difluoroacetate, are crucial building blocks in the multi-step synthesis of various drug candidates and agrochemicals. alfa-chemical.com Their role as key intermediates allows for the efficient construction of the difluoromethyl moiety within the target molecule's core structure.

A prominent example in the pharmaceutical sector is the synthesis of the antifungal agent oteseconazole. mdpi.com In its synthesis, a copper-promoted coupling reaction utilizes an ethyl bromodifluoroacetate to introduce the critical difluoromethyl group onto a pyridine (B92270) ring, forming a key ketone intermediate. mdpi.com This step is fundamental to assembling the final drug molecule.

In the agrochemical field, difluoroacetate derivatives are instrumental in producing potent herbicides and fungicides. For example, a key intermediate for the herbicide fluazolate (B1672857) is synthesized via the trifluoromethylation (which can be conceptually linked to difluoromethylation strategies) of a 4-iodosydnone using reagents derived from fluorinated acetic acids. kdpublications.in Another example is the fungicide pyraziflumid, where a key intermediate, methyl 3-(trifluoromethyl)pyrazine-2-carboxylate, is formed using similar fluorination chemistry, highlighting the importance of these synthons in creating effective crop protection agents. kdpublications.in

| Final Product | Field | Role of Difluoroacetate Derivative | Specific Intermediate Synthesized |

|---|---|---|---|

| Oteseconazole | Pharmaceutical (Antifungal) | Key building block in a Cu-promoted coupling reaction. mdpi.com | Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate. mdpi.com |

| Fluazolate | Agrochemical (Herbicide) | Used to create a bioactive pyrazole (B372694) intermediate. kdpublications.in | 5-trifluoromethylpyrazoles. kdpublications.in |

| Pyraziflumid | Agrochemical (Fungicide) | Used to synthesize a key pyrazine (B50134) intermediate. kdpublications.in | Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate. kdpublications.in |

Development of Fluorinated Building Blocks for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to modern drug and agrochemical development. These studies involve synthesizing a series of related compounds (analogs) to determine how specific structural modifications affect biological activity. olemiss.edu Fluorinated building blocks derived from this compound are exceptionally valuable for SAR studies because the introduction of fluorine can profoundly impact a molecule's properties. rsc.orgenamine.netossila.com

The inclusion of a difluoromethyl group can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and alter the acidity of nearby protons, all of which can influence how a molecule interacts with its target enzyme or receptor. rsc.orgolemiss.edu Chemists synthesize libraries of fluorinated compounds, often including isomeric sets with -F, -CF3, and -CHF2 groups, to systematically probe these effects. enamine.net